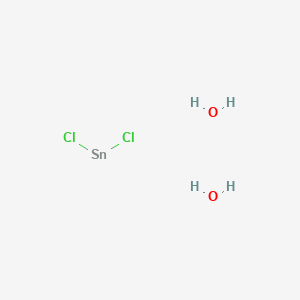
(2E)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one
説明
(2E)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one is an organic compound belonging to the class of nitro-containing compounds. It is a highly reactive compound and has been extensively studied for its numerous applications in chemical synthesis, scientific research, and lab experiments.
科学的研究の応用
((2E)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one has been widely used in scientific research due to its unique properties. It has been used as a reagent for the synthesis of various compounds, such as nitroalkenes, nitroalkynes, and nitroaromatics. It has also been used as a catalyst for the synthesis of polymers and as a sensitizer for the photochemical reaction of unsaturated compounds. Furthermore, it has been used as a model compound for the study of organic reaction mechanisms and as an intermediate in the synthesis of biologically active compounds.
作用機序
The mechanism of action of ((2E)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one is based on its ability to undergo a nitroaldol reaction. This reaction involves the nucleophilic addition of a nitro group to an aldehyde or ketone, followed by a proton transfer to form a nitroalkene. The nitroalkene intermediate can then be further reacted with a second equivalent of 3-nitrophenol to form (this compound)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one.
Biochemical and Physiological Effects
The biochemical and physiological effects of (this compound)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one are not well understood. Due to its high reactivity, it is not likely to be present in significant concentrations in biological systems. However, it has been reported to have potential cytotoxic effects on certain cell lines and has been shown to inhibit the growth of certain bacteria.
実験室実験の利点と制限
The main advantage of using ((2E)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one in laboratory experiments is its high reactivity, which allows for the rapid synthesis of various compounds. It is also relatively inexpensive and can be easily synthesized in a two-step process. However, the compound is highly volatile and can be explosive if not handled properly. It is also toxic and should be handled with caution.
将来の方向性
The future directions for ((2E)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one are numerous. Further research is needed to better understand its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research is needed to explore the potential of the nitroaldol reaction for the synthesis of biologically active compounds. Finally, further studies are needed to investigate the potential of the compound as a reagent for the synthesis of polymers and as a sensitizer for the photochemical reaction of unsaturated compounds.
合成法
The synthesis of ((2E)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one is usually carried out through a two-step process. The first step involves the reaction of 3-nitrophenol and acrolein in the presence of an acid catalyst, such as sulfuric acid, to form the nitroalkene intermediate. This intermediate is then reacted with a second equivalent of 3-nitrophenol in the presence of a strong base, such as potassium hydroxide, to form (this compound)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one.
特性
IUPAC Name |
(E)-1,3-bis(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5/c18-15(12-4-2-6-14(10-12)17(21)22)8-7-11-3-1-5-13(9-11)16(19)20/h1-10H/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRKRAXPDZRSJL-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50422091 | |
| Record name | NSC171304 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50422091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38270-15-4 | |
| Record name | NSC171304 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC171304 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50422091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-DINITROCHALCONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[2-(Benzyloxy)-3-bromophenyl]methanol](/img/structure/B6331517.png)








![3-{[Amino(imino)methyl]amino}alanine hydrochloride (H-Ala(Guanidino)-OH.HCl)](/img/structure/B6331579.png)
